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Compound of Interest

Compound Name: 2-Fluoro-6-methoxyaniline

Cat. No.: B1297489

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2-
Fluoro-6-methoxyaniline (CAS No. 446-61-7). This valuable substituted aniline serves as a
key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] A
thorough understanding of its spectroscopic characteristics is essential for reaction monitoring,
quality control, and structural elucidation of its derivatives.

Molecular and Physical Properties

Property Value Reference
Molecular Formula C7HsFNO
Molecular Weight 141.14 g/mol

Clear, peach or khaki-colored
Appearance

liquid
Boiling Point ~208 °C
Density ~1.176 g/cm3

Spectroscopic Data

The following tables summarize the available spectroscopic data for 2-Fluoro-6-
methoxyaniline.
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H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8)

Multiplicity Integration Assighment
ppm
6.58-6.71 m 3H Aromatic H
3.86 S 3H -OCHs
3.75 brs 2H -NH:z

Spectrometer Frequency: 400 MHz, Solvent: CDCls

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental 33C NMR data for 2-Fluoro-6-methoxyaniline is not readily available in the
public domain literature. Predicted chemical shifts based on computational models and
comparison with similar structures suggest the following approximate ranges for the carbon
signals.[2][3]

Chemical Shift (8) ppm (Predicted) Assignment
145-155 C-F

140-150 C-0

125-135 C-N

110-125 Aromatic C-H
55-60 -OCHs

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for 2-Fluoro-6-methoxyaniline is not detailed in the
available literature. However, characteristic absorption bands for a primary aromatic amine with
its functional groups would be expected in the following regions:
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Wavenumber (cm~*) (Expected) Vibration
3300-3500 N-H stretch (pair of bands for primary amine)
2850-3000 C-H stretch (aromatic and methyl)
1600-1650 N-H bend
1450-1600 C=C stretch (aromatic ring)
1200-1300 C-O stretch (aryl ether)
1000-1200 C-F stretch
Mass Spectrometry (MS)
m/z lon Method
142 [M+H]* LC-MS

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for aniline derivatives, including 2-Fluoro-6-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

o Approximately 5-10 mg of purified 2-Fluoro-6-methoxyaniline is accurately weighed and
dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCls), in a standard
5 mm NMR tube.

e The sample is thoroughly mixed to ensure homogeneity.
3.1.2. Data Acquisition:

o The NMR spectra are acquired on a 400 MHz spectrometer.
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For *H NMR, a standard single-pulse experiment is performed. Typically, 16 to 64 scans are
accumulated with a relaxation delay of 1-5 seconds.

For 13C NMR, a proton-decoupled single-pulse experiment is utilized. Due to the low natural
abundance of the 13C isotope, a larger number of scans (1024 or more) is typically required,
with a relaxation delay of 2 seconds.

3.1.3. Data Processing:

The raw free induction decay (FID) data is processed using a Fourier transform.

Phase and baseline corrections are applied to the resulting spectrum.

Chemical shifts are referenced to the residual solvent peak (e.g., CDClIs at 7.26 ppm for *H
and 77.16 ppm for 13C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid):

e As 2-Fluoro-6-methoxyaniline is a liquid, a neat spectrum can be obtained by placing a
small drop of the sample between two salt plates (e.g., NaCl or KBr).

e The plates are gently pressed together to form a thin liquid film.

3.2.2. Data Acquisition:

e The salt plates are placed in the sample holder of an FTIR spectrometer.

e The spectrum is recorded over the mid-IR range (typically 4000-400 cm™—1).

o Abackground spectrum of the clean salt plates is recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation:
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o Adilute solution of 2-Fluoro-6-methoxyaniline is prepared by dissolving a small amount of
the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of
approximately 1-10 pg/mL.

o For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be
added to the solution to facilitate protonation.

3.3.2. Data Acquisition:

e The sample solution is introduced into the mass spectrometer, typically via liquid
chromatography (LC-MS) or direct infusion.

» Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

e The mass spectrum is recorded in the positive ion mode to observe the protonated molecule
[M+H]*.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like 2-Fluoro-6-methoxyaniline.
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Synthesis & Purification
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Spectroscopic analysis workflow for 2-Fluoro-6-methoxyaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-6-methoxyaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297489#spectroscopic-data-of-2-fluoro-6-
methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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